BenchChemオンラインストアへようこそ!

1-(2-Chloropyridin-4-yl)-1-isopropylurea

P2X3 antagonist Pain pharmacology Ion channel modulation

1-(2-Chloropyridin-4-yl)-1-isopropylurea (CAS 116681-70-0), also referred to as N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)urea, is a synthetic N-(2-chloro-4-pyridyl)urea derivative with a molecular formula C9H12ClN3O and molecular weight of 213.66 g/mol. It belongs to a broader class of 2-chloropyridinyl ureas, many of which exhibit potent cytokinin-like plant growth regulatory activity.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B14788664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyridin-4-yl)-1-isopropylurea
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC(=NC=C1)Cl)C(=O)N
InChIInChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14)
InChIKeyMDYMRQPXCJWUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Chloropyridin-4-yl)-1-isopropylurea – Target Profile & Baseline Characteristics


1-(2-Chloropyridin-4-yl)-1-isopropylurea (CAS 116681-70-0), also referred to as N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)urea, is a synthetic N-(2-chloro-4-pyridyl)urea derivative with a molecular formula C9H12ClN3O and molecular weight of 213.66 g/mol . It belongs to a broader class of 2-chloropyridinyl ureas, many of which exhibit potent cytokinin-like plant growth regulatory activity [1]. However, the isopropyl substitution on the N'-terminus confers a distinct pharmacological profile, including reported antagonist activity at the P2X purinoceptor 3 (P2X3) and predicted protein kinase inhibition, setting it apart from the well-known phenyl- (forchlorfenuron/CPPU) and benzyl- (CPBU) analogs that dominate the plant bioregulator market [2][3].

Why 1-(2-Chloropyridin-4-yl)-1-isopropylurea Cannot Be Replaced by Generic 2-Chloropyridinyl Ureas


The N'(1)-substituent on the urea scaffold is the primary driver of biological target engagement and functional outcome within the N-(2-chloro-4-pyridyl)urea series. The phenyl analog (CPPU) displays exquisite cytokinin activity in tobacco callus bioassays with an optimal concentration below 4 × 10⁻⁹ M (0.001 ppm) [1], whereas the isopropyl analog exhibits measurable antagonist activity at the mammalian P2X3 receptor (EC₅₀ 340 nM in Xenopus oocyte electrophysiology) [2]. Simply interchanging these compounds based on the shared 2-chloropyridinyl core would result in a complete loss of the desired pharmacological activity; a procurement decision must be guided by the specific N'-substitution, as the target profile diverges qualitatively between plant growth regulation and mammalian receptor modulation [3].

Quantitative Differentiation Evidence: 1-(2-Chloropyridin-4-yl)-1-isopropylurea vs. Closest Analogs


P2X3 Receptor Antagonist Activity: A Therapeutically Relevant Target Shift vs. CPPU and CPBU

1-(2-Chloropyridin-4-yl)-1-isopropylurea demonstrates functional antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, with an EC₅₀ of 340 nM [1]. In contrast, the phenyl analog CPPU (forchlorfenuron) and the benzyl analog CPBU have no reported activity at P2X3; their characterized biological activity is confined to cytokinin receptor agonism in plants [2]. This represents a qualitative target shift from plant growth regulation to a mammalian ligand-gated ion channel target, driven solely by the N'-isopropyl substitution.

P2X3 antagonist Pain pharmacology Ion channel modulation

Predicted Kinase Inhibition Profile: Computational Evidence of Divergent Pharmacology

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 1-(2-chloropyridin-4-yl)-1-isopropylurea possesses protein kinase inhibitory activity with a probability Pa = 0.584 and Pi = 0.001 [1]. This prediction is absent for the phenyl analog CPPU, which instead strongly predicts plant growth regulator activity. The signal transduction pathway inhibitor prediction (Pa = 0.718) further reinforces a mammalian pharmacology orientation distinct from the plant cytokinin analogs.

Protein kinase inhibitor PASS prediction Computational pharmacology

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solid-State Properties

The isopropyl analog (MW 213.66 g/mol) is significantly lighter and less lipophilic than the phenyl analog CPPU (MW 247.68 g/mol) [1]. The melting point of the target compound is reported in the range of 142–146.5 °C , notably lower than CPPU's 170–172 °C , indicative of weaker crystal lattice energy and potentially superior solubility or dissolution characteristics in pharmaceutical formulations. These quantitative physicochemical differences may translate into practical advantages in synthetic accessibility, purification, and formulation development.

Molecular weight Lipophilicity Melting point Pharmaceutical profiling

Optimal Application Scenarios for 1-(2-Chloropyridin-4-yl)-1-isopropylurea Based on Quantitative Differentiation


P2X3 Antagonist Hit-to-Lead Optimization Campaigns

The confirmed P2X3 antagonist activity (EC₅₀ 340 nM) [1] positions this compound as a tractable starting point for medicinal chemistry programs targeting chronic pain, neurogenic cough, or detrusor overactivity. Unlike CPPU, which is devoid of mammalian receptor activity and restricted to agricultural use, the isopropyl derivative directly engages a clinically validated human ion channel target. Structure–activity relationship (SAR) exploration around the urea linker and the chloropyridinyl ring can build upon this initial potency to achieve sub-100 nM leads.

Kinase-Focused Phenotypic Screening Libraries

The PASS prediction of protein kinase inhibition (Pa = 0.584) [2] supports inclusion of this compound in targeted kinase screening decks, particularly for oncology or inflammatory disease panels. Its distinct substitution pattern relative to common aminopyridine kinase inhibitors may offer a novel intellectual property position and a unique binding mode worthy of crystallographic investigation.

Physicochemical Benchmarking and Formulation Feasibility Studies

With a molecular weight of 213.66 g/mol and a melting point of 142–146.5 °C, this compound is demonstrably lighter and lower-melting than CPPU (MW 247.68, m.p. 170–172 °C) [3]. These properties suggest favorable solubility and handling characteristics, making it a candidate for early formulation assessments, salt screening, and solid-state characterization in a drug development setting.

Selective Chemical Probe Development for P2X3 Pharmacology

Because the phenyl and benzyl analogs (CPPU, CPBU) show no P2X3 activity, this isopropyl derivative can serve as a selective chemical probe to interrogate P2X3 receptor function without confounding cytokinin receptor activity [4]. This selectivity advantage is critical for in vivo target validation studies where off-target plant hormone-like effects would confound interpretation.

Quote Request

Request a Quote for 1-(2-Chloropyridin-4-yl)-1-isopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.